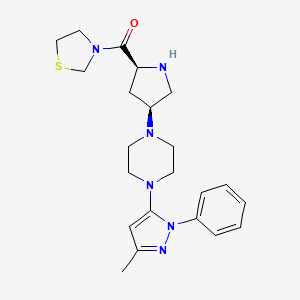
乌索醇
描述
乌索醇是一种天然的五环三萜类化合物,广泛存在于橄榄和初榨橄榄油中。 它以其多种药理作用而闻名,包括抗炎、抗氧化和抗癌活性 . 乌索醇因其在伤口愈合、癌症治疗和其他医疗应用中的潜在益处而受到研究 .
科学研究应用
乌索醇因其在以下各个领域的科学研究应用而受到广泛研究:
作用机制
乌索醇通过各种分子靶点和途径发挥其作用。 它通过激活蛋白激酶 A 和 p38-丝裂原活化蛋白激酶信号通路,增强成纤维细胞和内皮细胞的迁移 . 在癌细胞中,乌索醇通过下调 AKT/磷脂酰肌醇 3-激酶信号通路和降低活性氧种类水平,诱导细胞周期阻滞和凋亡 .
生化分析
Biochemical Properties
Uvaol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the pro-inflammatory ERK/STAT3 axis in both inflamed colonic tissues and macrophages . This interaction plays a crucial role in its anti-inflammatory effects.
Cellular Effects
Uvaol has significant effects on various types of cells and cellular processes. In HepG2 cells, a human hepatocarcinoma cell line, uvaol has been shown to have a clear and selective anticancer activity, supported by a significant anti-migratory capacity . In fibroblasts and endothelial cells, uvaol enhances their migration, potentially promoting cutaneous healing .
Molecular Mechanism
Uvaol exerts its effects at the molecular level through various mechanisms. It induces cell arrest in the G0/G1 phase, increases the rate of cell apoptosis, and reduces reactive oxygen species (ROS) levels in HepG2 cells . These effects are supported by a decrease in the expression of the anti-apoptotic protein Bcl2, an increase in the expression of the pro-apoptotic protein Bax, and a down-regulation of the AKT/PI3K signaling pathway .
Temporal Effects in Laboratory Settings
The effects of uvaol change over time in laboratory settings. For instance, uvaol has been shown to reduce mRNA expression and production of pro-inflammatory cytokines and mediators in LPS-stimulated RAW264.7 macrophage cells .
Dosage Effects in Animal Models
The effects of uvaol vary with different dosages in animal models. For instance, uvaol has been shown to attenuate disease activity index (DAI), colon shortening, colon injury, and colonic myeloperoxidase activity in DSS-induced colitis mice .
Subcellular Localization
It has been shown to affect the PKA and p38-MAPK signaling pathway in endothelial cells but not in fibroblasts , suggesting that it may be localized in specific compartments or organelles where these signaling pathways are active.
准备方法
合成路线及反应条件
乌索醇可以通过从橄榄油中提取来合成。 该过程包括皂化、甲基化和用火焰离子化检测器的高分辨率气相色谱法分离组分脂肪酸甲酯 . 已发现使用固液萃取法,然后进行固相萃取法可有效地测定橄榄油中乌索醇的浓度 .
工业生产方法
乌索醇的工业生产通常涉及从橄榄叶和树枝中提取,使用极性逐渐增强的溶剂,例如环己烷、二氯甲烷和乙酸乙酯 . 然后使用高效液相色谱法和质谱法对提取的化合物进行纯化和分析 .
化学反应分析
反应类型
乌索醇会经历各种化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰化合物以增强其药理特性至关重要。
常用试剂和条件
涉及乌索醇的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应通常在受控条件下进行,例如特定的温度和pH值,以确保获得预期结果 .
主要形成的产物
涉及乌索醇的反应形成的主要产物包括具有增强生物活性的各种衍生物 . 这些衍生物通常因其在医药和其他领域的潜在治疗应用而受到研究 .
相似化合物的比较
类似化合物
红景天醇: 另一种存在于橄榄油中的五环三萜类化合物,具有相似的药理特性.
齐墩果酸: 一种具有抗炎和抗癌活性的三萜类化合物.
熊果酸: 以其抗氧化和抗炎作用而闻名.
乌索醇的独特性
乌索醇独一无二地能够通过促进成纤维细胞和内皮细胞的迁移来增强伤口愈合 . 它对肝细胞癌细胞的选择性抗癌活性也使其与其他类似化合物区别开来 .
属性
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARCIYIVXVTAE-ZAPOICBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uvaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
545-46-0 | |
| Record name | Uvaol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uvaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urs-12-ene-3β,28-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UVAOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uvaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)












